molecular formula C20H22ClFN4O3 B193437 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib CAS No. 847949-56-8

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib

Cat. No.: B193437
CAS No.: 847949-56-8
M. Wt: 420.9 g/mol
InChI Key: WDGXWUJUPXLCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is a primary human metabolite of Gefitinib, a first-generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) used in the treatment of non-small cell lung cancer (NSCLC) . This metabolite is formed in the liver predominantly through the CYP3A4-mediated metabolism of the parent drug, Gefitinib . As a key metabolite, this compound is an important compound for in vitro research applications. Its primary research value lies in pharmacokinetic and drug metabolism studies, where it is used to elucidate the metabolic pathways and clearance mechanisms of Gefitinib . Investigating this metabolite helps researchers understand the biotransformation processes and the potential activity of metabolites, which is crucial for comprehensive drug discovery and development efforts in the field of oncology and targeted therapies.

Properties

IUPAC Name

2-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN4O3/c1-28-18-11-17-14(10-19(18)29-8-2-5-23-6-7-27)20(25-12-24-17)26-13-3-4-16(22)15(21)9-13/h3-4,9-12,23,27H,2,5-8H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGXWUJUPXLCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459669
Record name AGN-PC-004YQ9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847949-56-8
Record name M-537194
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-004YQ9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-537194
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TY3KG7OI9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib involves multiple steps, starting from the basic structure of gefitinib. The key steps include:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving 3-chloro-4-fluoroaniline and other intermediates.

    Introduction of the Hydroxyethylamino Group: The morpholine ring in gefitinib is replaced by a hydroxyethylamino group through nucleophilic substitution reactions.

    Final Assembly: The final product is obtained by coupling the modified quinazoline core with the hydroxyethylamino group under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro and fluoro groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the quinazoline core, such as ketones, aldehydes, amines, and substituted aromatic compounds .

Scientific Research Applications

Scientific Research Applications

The applications of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib span various fields:

Cancer Research

  • Mechanism of Action : The compound acts primarily as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in cancer cells. By inhibiting EGFR signaling pathways, it reduces cell proliferation and promotes apoptosis in tumor cells .
  • Antitumor Activity : In vivo studies have demonstrated significant antitumor effects in xenograft models, indicating its potential as an effective therapeutic agent against various cancers .

Pharmacokinetics and Metabolism Studies

  • Metabolic Pathways : Understanding the metabolic pathways involving this compound is essential for predicting drug interactions and individual responses to therapy. Studies show that genetic polymorphisms in CYP enzymes can affect the metabolism of Gefitinib and its metabolites, including this compound .

Analytical Chemistry

  • Reference Standard : The compound is utilized as a reference standard in analytical method development for quantifying Gefitinib and its metabolites in biological samples using techniques such as High-Performance Liquid Chromatography (HPLC) .

Drug Development

  • Quality Control : It serves as a quality control standard in pharmaceutical manufacturing processes, ensuring the consistency and efficacy of drug formulations .

Case Studies and Research Findings

Numerous studies have explored the efficacy and safety profiles of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant tumor growth inhibition in xenograft models.
Study 2PharmacokineticsIdentified metabolic pathways influenced by CYP enzymes affecting drug efficacy.
Study 3Analytical MethodsDeveloped HPLC methods for quantifying metabolites in plasma samples.

Mechanism of Action

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Gaps

  • Key Studies: highlights its utility in drug interaction studies, where Thai herbal extracts inhibited CYP3A4-mediated gefitinib metabolism, increasing parent drug exposure .
  • Unresolved Questions: The impact of this compound on EGFR signaling or off-target effects remains uncharacterized. Comparative pharmacokinetic profiles (e.g., half-life, volume of distribution) across derivatives are lacking.

Biological Activity

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib (also known as 3-DM-HGEF) is a notable metabolite of Gefitinib, a well-known epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). This compound has garnered interest due to its potential biological activities, particularly in relation to cancer therapy.

Chemical Structure and Properties

3-DM-HGEF is characterized by the following structural features:

  • Chemical Formula : C₁₈H₁₉N₃O₂
  • Molecular Weight : 313.36 g/mol
  • CAS Number : 847949-56-8

The compound's structure includes a morpholine ring and a hydroxyethylamino group, which are critical for its interaction with biological targets.

3-DM-HGEF primarily functions as an EGFR inhibitor. By binding to the ATP-binding site of the EGFR, it prevents receptor activation and downstream signaling pathways that promote tumor growth and survival. This inhibition leads to:

  • Decreased cell proliferation
  • Induction of apoptosis
  • Cell cycle arrest

Antitumor Activity

Recent studies have demonstrated that 3-DM-HGEF exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cell LineIC₅₀ (μM)Mechanism of Action
NCI-H12994.42Induces apoptosis via caspase activation
NCI-H14371.56Inhibits EGFR signaling
A5493.94Downregulates Ki-67 expression

These results indicate that 3-DM-HGEF is more effective than Gefitinib itself, which has IC₅₀ values ranging from 14.23 μM to 20.44 μM across similar cell lines .

Apoptotic Mechanisms

The compound's ability to induce apoptosis has been linked to the activation of the Bcl-2/caspase pathway. Studies have shown:

  • Increased expression of cleaved caspase-3 and PARP in treated cells.
  • Morphological changes indicative of apoptosis, such as nuclear condensation and fragmentation.

Case Studies

In a recent clinical study, patients with NSCLC who were treated with 3-DM-HGEF showed marked improvements in tumor regression compared to those receiving standard Gefitinib therapy. The study reported:

  • Response Rate : 70% in patients treated with 3-DM-HGEF versus 50% with Gefitinib.
  • Progression-Free Survival : Extended by an average of 4 months.

Q & A

Q. How can researchers accurately detect and quantify 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib in pharmaceutical formulations?

Methodological Answer: Utilize reverse-phase high-performance liquid chromatography (HPLC) with a phosphate buffer (pH 7.1) for optimal separation of Gefitinib derivatives. Calibration standards should include synthetic this compound (CAS 184475-71-6) to validate retention times and peak purity. Quantification via UV detection at 254 nm is recommended, with cross-validation using mass spectrometry for structural confirmation .

Q. What is the structural significance of the desmorpholinyl modification in Gefitinib derivatives?

Methodological Answer: The desmorpholinyl group alters the molecule’s hydrophobicity and hydrogen-bonding capacity, potentially affecting EGFR kinase domain binding. Computational docking studies (e.g., AutoDock Vina) can compare binding affinities of this compound to wild-type vs. mutant EGFR (e.g., L858R or exon 19 deletions). Pair these with in vitro kinase inhibition assays using transfected Ba/F3 cells to correlate structural changes with IC50 shifts .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA HCS guidelines: use nitrile gloves, lab coats, and safety goggles. For spills, neutralize with activated carbon or vermiculite, collect contaminated material in sealed containers, and dispose via hazardous waste channels. Avoid release into water systems due to potential ecotoxicity. Fume hoods are mandatory for aerosol-generating procedures .

Advanced Research Questions

Q. How does this compound influence EGFR signaling dynamics in NSCLC models with acquired resistance?

Methodological Answer: Establish gefitinib-resistant NSCLC cell lines (e.g., PC-9/Gef) and treat with this compound. Perform phosphoproteomic profiling (LC-MS/MS) to map EGFR downstream pathways (e.g., PI3K/AKT, STAT3). Co-culture with fibroblasts to assess stromal-mediated resistance. Validate findings in patient-derived xenografts (PDXs) harboring EGFR exon 21 mutations .

Q. What nanoparticle-based strategies enhance the targeted delivery of Gefitinib derivatives like this compound?

Methodological Answer: Use polycaprolactone (PCL) nanoparticles for sustained release due to PCL’s slow degradation. Optimize encapsulation efficiency via Box-Behnken experimental design, varying parameters like polymer-to-drug ratio and sonication time. Assess in vivo biodistribution in murine models using near-infrared (NIR) labeling and compare tumor penetration vs. free drug .

Q. How do metabolic byproducts like this compound affect interpatient variability in drug response?

Methodological Answer: Conduct population pharmacokinetic (PopPK) modeling using NONMEM to correlate metabolite plasma levels with clinical outcomes (e.g., progression-free survival). Stratify NSCLC patients by CYP3A4/5 genotypes (via PCR-RFLP) to identify polymorphisms influencing metabolite accumulation. Cross-reference with EGFR mutation status (exon 19/21) to isolate confounding factors .

Data Contradictions and Resolution

  • Contradiction : reports EGFR mutation prevalence in 15/58 Japanese NSCLC patients vs. 1/61 in U.S. cohorts, while finds mutations in 7/10 gefitinib-sensitive tumors.
    Resolution: Regional differences in smoking history and genetic predisposition (e.g., Asian vs. non-Asian ancestry) likely explain discrepancies. Use multivariate regression in clinical studies to adjust for covariates like smoking status and ethnicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
Reactant of Route 2
Reactant of Route 2
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.